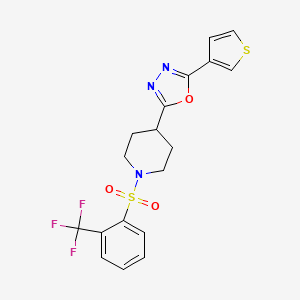

2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Description

The compound 2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole is a heterocyclic molecule featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 2 and a sulfonated piperidine moiety at position 3. The sulfonyl group is attached to a 2-(trifluoromethyl)phenyl ring, which enhances lipophilicity and may influence bioactivity and metabolic stability .

Reacting sulfonyl chlorides with piperidine carboxylates to form sulfonated intermediates.

Converting esters to hydrazides.

Cyclizing with carbon disulfide to form 1,3,4-oxadiazole-thiol intermediates.

Properties

IUPAC Name |

2-thiophen-3-yl-5-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-3-1-2-4-15(14)29(25,26)24-8-5-12(6-9-24)16-22-23-17(27-16)13-7-10-28-11-13/h1-4,7,10-12H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHVLQHXSPZDAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)S(=O)(=O)C4=CC=CC=C4C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole (commonly referred to as TFPO) is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. Oxadiazoles are known for their antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of TFPO, supported by relevant case studies and research findings.

Chemical Structure and Properties

TFPO features a unique structure that combines a thiophene ring with a trifluoromethyl-substituted phenyl group and a piperidine moiety linked through an oxadiazole unit. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability.

Structural Formula

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study on various oxadiazole compounds demonstrated that those containing thiophene rings showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| TFPO | Staphylococcus aureus | 1.56 µg/mL |

| TFPO | Escherichia coli | 8 µg/mL |

| TFPO | Bacillus subtilis | 4 µg/mL |

The MIC values suggest that TFPO exhibits potent activity against common pathogens, comparable to established antibiotics such as ampicillin and ciprofloxacin .

Anticancer Activity

Several studies have reported the anticancer potential of oxadiazole derivatives. In vitro assays on cancer cell lines have shown that TFPO can inhibit cell proliferation effectively.

Case Study: Cytotoxicity Assay

In a cytotoxicity study conducted on three different cancer cell lines (HCT116, MCF7, HUH7), TFPO exhibited IC50 values ranging from 0.47 to 1.4 µM, indicating strong anticancer activity . The mechanism of action is believed to involve the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis.

Anti-inflammatory Activity

TFPO also demonstrates promising anti-inflammatory effects. A series of sulfonamide derivatives containing the oxadiazole core were tested for their anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Sulfonamide Derivatives

| Compound | IC50 Value (μg/mL) | Comparison with Diclofenac (IC50 = 157 μg/mL) |

|---|---|---|

| TFPO | 110 | Superior |

The results indicate that TFPO has an excellent anti-inflammatory profile, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of TFPO can be attributed to its ability to interact with various biological targets:

- Antimicrobial : Inhibition of bacterial growth through disruption of cell wall synthesis.

- Anticancer : Targeting thymidylate synthase leads to impaired DNA synthesis in cancer cells.

- Anti-inflammatory : Modulation of inflammatory pathways reduces cytokine production.

Scientific Research Applications

Pharmacological Applications

1.1 Antimicrobial Activity

Oxadiazole derivatives are known for their potent antimicrobial properties. Studies have shown that compounds containing the oxadiazole moiety exhibit significant activity against various bacterial strains. For instance, derivatives similar to the compound have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria through mechanisms such as disrupting cell wall synthesis and inhibiting protein synthesis .

1.2 Anti-inflammatory and Analgesic Properties

Research indicates that oxadiazole derivatives possess anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets involved in inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs. In animal models, compounds with similar structural features have shown efficacy comparable to established anti-inflammatory agents like diclofenac .

1.3 Anticancer Potential

The oxadiazole scaffold has been explored for its anticancer potential. Compounds derived from this class have been reported to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .

Agricultural Applications

2.1 Nematicidal Activity

Recent studies have highlighted the potential of oxadiazole derivatives as nematicides, particularly against plant-parasitic nematodes that pose significant threats to crops. The compound's ability to disrupt nematode physiology suggests it could be developed into an effective agricultural pesticide .

2.2 Herbicidal Properties

The structural characteristics of oxadiazoles also lend themselves to herbicidal applications. Research into similar compounds has shown that they can inhibit the growth of specific weed species, providing a basis for developing new herbicides that are both effective and environmentally friendly .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of oxadiazole derivatives is crucial for optimizing their biological activity. Key factors influencing their pharmacological properties include:

- Substituents on the Oxadiazole Ring: Variations in substituents can significantly affect the compound's potency and selectivity against specific biological targets.

- Linker Length and Composition: The nature of the linker connecting the oxadiazole moiety to other functional groups influences solubility and bioavailability.

| Property | Influence on Activity |

|---|---|

| Substituent Type | Modulates interaction with biological targets |

| Linker Composition | Affects solubility and bioavailability |

| Positioning of Groups | Impacts overall molecular conformation |

Case Study 1: Antimicrobial Evaluation

A series of synthesized oxadiazole derivatives were evaluated for their antimicrobial activity using disc diffusion methods against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to conventional antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anti-inflammatory Assessment

In a study assessing anti-inflammatory effects, compounds structurally related to the target compound were tested using carrageenan-induced edema models in rats. Results showed significant reduction in paw edema compared to controls, indicating strong anti-inflammatory potential .

Comparison with Similar Compounds

Structural Features

The table below compares key structural elements of the target compound with analogs from the evidence:

Key Observations:

- Sulfonyl Group Variations: The target compound’s 2-(trifluoromethyl)phenylsulfonyl group contrasts with the 4-nitrophenyl () and 4-chlorophenyl () analogs.

- Heterocycle Substitutions : Unlike the 1,2,4-oxadiazole in , the target’s 1,3,4-oxadiazole core may confer distinct electronic and steric properties affecting receptor binding .

- Thiophene vs. Phenoxy: The thiophen-3-yl group in the target compound differs from phenoxymethyl () or alkylthio () substituents, which could modulate solubility and π-π interactions .

Q & A

Basic: What synthetic strategies are recommended for preparing 2-(Thiophen-3-yl)-5-(1-((2-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole?

Methodological Answer:

The synthesis involves multi-step reactions, including cyclization and sulfonylation. Key steps:

- Cyclocondensation: React thiophene-3-carboxylic acid hydrazide with a piperidine-containing precursor to form the oxadiazole core.

- Sulfonylation: Introduce the 2-(trifluoromethyl)phenylsulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM as solvent, triethylamine as base) .

- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the compound.

- Characterization: Validate purity via melting point analysis, HPLC (>98%), and elemental analysis (C, H, N, S within ±0.4% of theoretical values) .

Basic: How to confirm the structural integrity of the compound using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Verify thiophene protons (δ 7.2–7.5 ppm), piperidine protons (δ 1.5–3.0 ppm), and sulfonyl group proximity (deshielding effects) .

- ¹³C NMR: Confirm oxadiazole carbons (δ 165–170 ppm) and trifluoromethyl carbon (δ 120–125 ppm, quartets due to ¹JCF coupling) .

- IR Spectroscopy: Identify oxadiazole C=N stretching (1600–1650 cm⁻¹) and sulfonyl S=O vibrations (1150–1350 cm⁻¹) .

- Mass Spectrometry: Use HRMS to confirm molecular ion [M+H]⁺ and fragment ions (e.g., loss of CF₃ group or sulfonyl moiety) .

Advanced: How to design experiments to optimize reaction yields for the sulfonylation step?

Methodological Answer:

- Solvent Screening: Test polar aprotic solvents (DCM, DMF, THF) to stabilize intermediates and enhance nucleophilicity .

- Catalyst Selection: Evaluate bases (e.g., K₂CO₃ vs. Et₃N) to deprotonate the piperidine nitrogen and accelerate sulfonylation .

- Temperature Control: Perform reactions at 0–5°C to minimize side reactions (e.g., sulfonate ester formation) .

- Kinetic Monitoring: Use TLC or in situ IR to track reaction progress and determine optimal quenching time .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

- DFT Calculations: Compare experimental ¹H/¹³C NMR shifts with B3LYP/6-311+G(d,p)-level predictions to identify conformational mismatches (e.g., piperidine ring puckering) .

- Solvent Effects: Simulate solvent polarity (e.g., PCM model for DMSO) to account for shifts in polar groups like sulfonyl .

- Dynamic Effects: Use MD simulations to assess rotational barriers (e.g., thiophene ring flipping) that may cause averaged NMR signals .

Advanced: What methodologies are effective for evaluating bioactivity and target binding?

Methodological Answer:

- Molecular Docking: Perform AutoDock/Vina simulations with target proteins (e.g., kinases or GPCRs) to predict binding modes. Focus on interactions between the sulfonyl group and Arg/Lys residues .

- In Vitro Assays: Test inhibitory activity (IC₅₀) in enzyme inhibition assays (e.g., fluorescence-based) with positive controls (e.g., staurosporine) .

- SAR Studies: Modify substituents (e.g., replace CF₃ with Cl or OMe) to correlate electronic effects with bioactivity .

Advanced: How to enhance pharmacological properties through structural modifications?

Methodological Answer:

- Fluorine Substitution: Introduce fluorinated groups (e.g., CF₃, 4-F-phenyl) to improve metabolic stability and membrane permeability .

- Piperidine Optimization: Replace the sulfonyl-piperidine with a spirocyclic or bicyclic amine to reduce conformational flexibility and enhance target selectivity .

- Prodrug Strategies: Attach ester or amide prodrug moieties to improve solubility (e.g., logP reduction from 3.5 to 2.0) .

Advanced: How to integrate computational chemistry in mechanistic studies?

Methodological Answer:

- Reaction Pathway Analysis: Use Gaussian or ORCA to calculate transition states (TS) for cyclization steps (IRC verification) .

- Charge Distribution Mapping: Perform NBO analysis to identify electron-deficient sites (e.g., oxadiazole ring) prone to nucleophilic attack .

- Solvent Modeling: Apply COSMO-RS to predict solubility and stability in biological media (e.g., PBS vs. DMSO) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.